

JNJ-38877605: A Technical Overview of its Kinase Selectivity Profile

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Compound of Interest

Compound Name: JNJ-38877605-d1

Cat. No.: B12366438

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the kinase selectivity profile of JNJ-38877605, a potent and highly selective ATP-competitive inhibitor of the c-Met receptor tyrosine kinase. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Executive Summary

JNJ-38877605 is a small molecule inhibitor targeting the c-Met kinase, a key driver in various oncogenic processes. Extensive in vitro profiling has demonstrated its remarkable selectivity for c-Met over a broad spectrum of other human kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects and associated toxicities. This document summarizes the quantitative selectivity data, details the experimental methodologies used for its determination, and visualizes the core signaling pathways affected by this inhibitor.

Data Presentation: Kinase Inhibition Profile

JNJ-38877605 has been rigorously profiled against large panels of diverse human protein kinases. The data consistently highlights its potent and selective inhibition of c-Met.

Kinase Target	IC50 (nM)	Selectivity vs. c-Met (fold)	Notes
c-Met	4.0	1	Primary target; potent nanomolar inhibition. An IC50 of 4.7 nM has also been reported.
Fms (CSF-1R)	2600	~650	The next most potently inhibited kinase identified in a panel of approximately 250 kinases. Another source indicates >833-fold selectivity against Fms in a panel of 246 kinases.
Other Kinases	>2400	>600	Tested against a panel of over 200-250 diverse tyrosine and serine-threonine kinases with significantly lower inhibition.

Experimental Protocols: Determination of Kinase Inhibition (IC50)

The determination of the half-maximal inhibitory concentration (IC50) values for JNJ-38877605 against a panel of kinases is typically performed using biochemical assays. A representative protocol for a radiometric protein kinase assay is detailed below. This method is considered a gold standard for its direct measurement of substrate phosphorylation.

Protocol: Radiometric Kinase Assay for IC50 Determination

1. Objective: To determine the concentration of JNJ-38877605 required to inhibit 50% of the enzymatic activity of a specific kinase.

2. Materials:

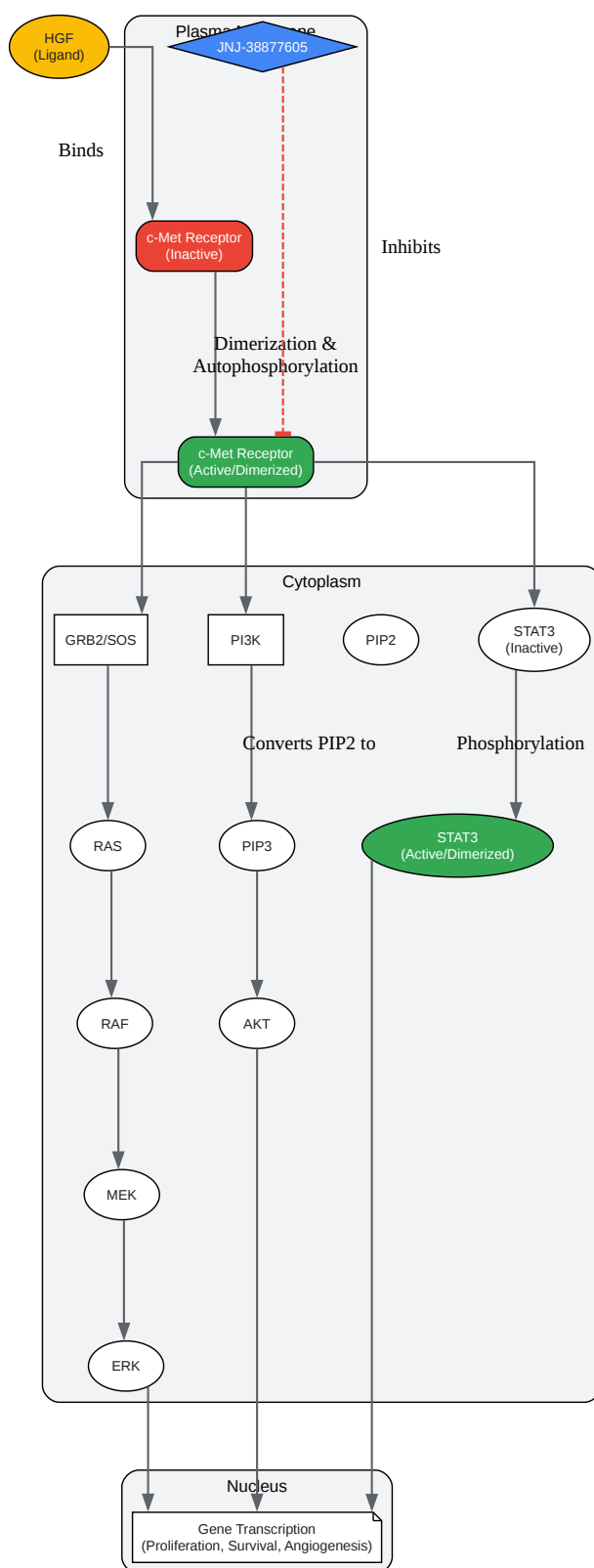
- Purified recombinant kinase
- Specific peptide substrate for the kinase
- JNJ-38877605 (or other test compound) serially diluted in DMSO
- Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)
- [γ -³³P]ATP (radiolabeled ATP)
- Unlabeled ATP
- Phosphocellulose paper
- Wash buffer (e.g., phosphoric acid)
- Scintillation counter and scintillation fluid

3. Procedure:

Mandatory Visualizations

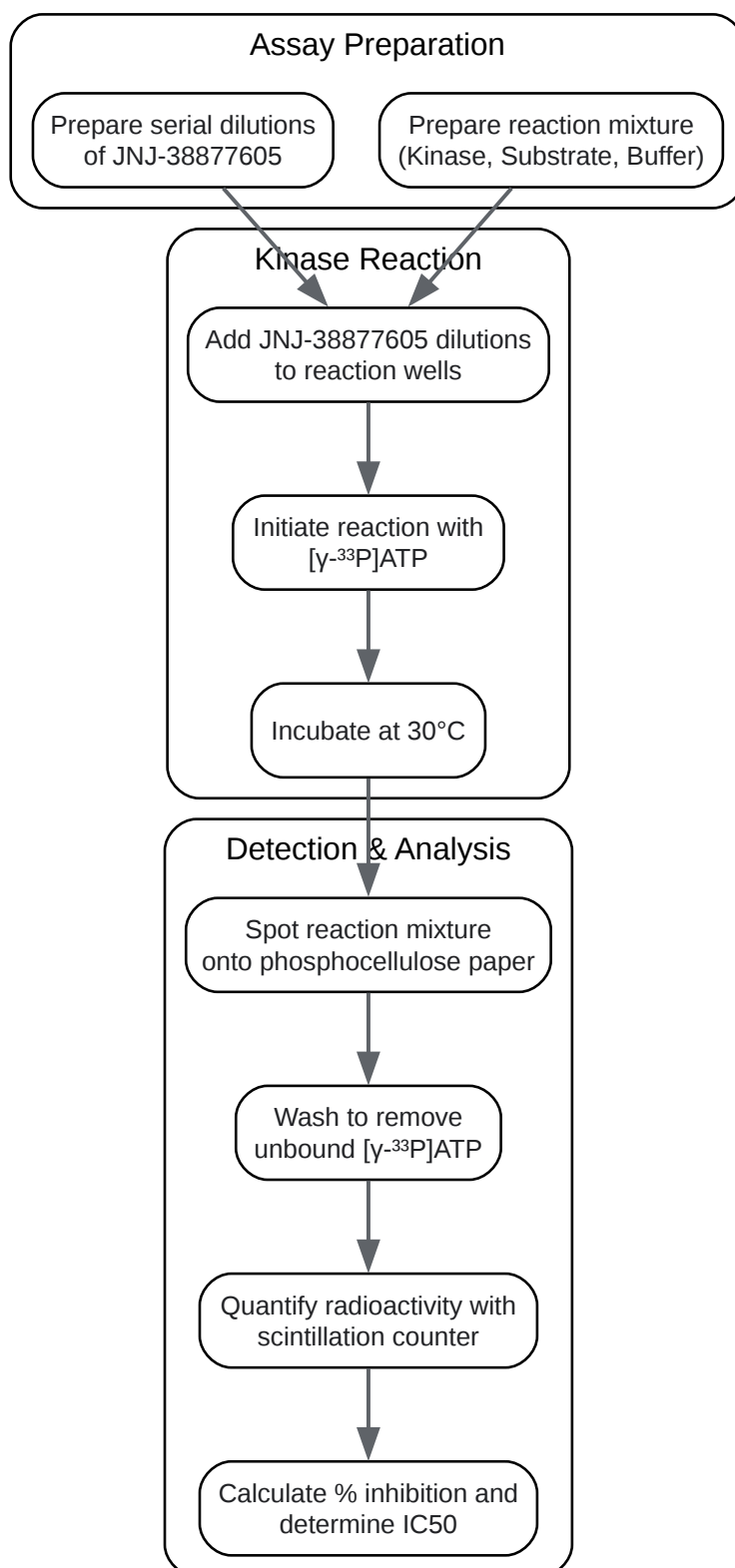
Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action of JNJ-38877605 and the experimental process for its evaluation, the following diagrams have been generated using the DOT language.



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Figure 1: c-Met signaling pathway and the inhibitory action of JNJ-38877605.



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Figure 2: Experimental workflow for determining kinase inhibitor IC50 using a radiometric assay.

Conclusion

JNJ-38877605 is a highly potent and selective inhibitor of the c-Met receptor tyrosine kinase. Its selectivity profile, characterized by a significant therapeutic window against other kinases, underscores its potential as a targeted anti-cancer agent. The methodologies outlined in this guide represent the standard for robustly characterizing the selectivity of such kinase inhibitors. The visualization of the c-Met signaling pathway provides a clear context for the mechanism of action of JNJ-38877605, highlighting its role in blocking key downstream pathways that drive tumorigenesis. Further research and clinical development of JNJ-38877605 have been impacted by observations of species-specific metabolic toxicity, a critical consideration in

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